molecular formula C29H31N3O3 B3045076 1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018126-44-7

1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B3045076
CAS No.: 1018126-44-7
M. Wt: 469.6
InChI Key: MVRRAHCRJPOACR-UHFFFAOYSA-N
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Description

1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.6. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-9-8-10-21(2)28(20)35-19-24(33)18-32-26-14-7-6-13-25(26)30-29(32)23-15-27(34)31(17-23)16-22-11-4-3-5-12-22/h3-14,23-24,33H,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRRAHCRJPOACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113018
Record name 4-[1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(phenylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018126-44-7
Record name 4-[1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(phenylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018126-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(phenylmethyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, referred to as BMHP, is a complex organic compound belonging to the class of benzimidazole derivatives. This compound exhibits a range of biological activities due to its unique structural features, including a pyrrolidin-2-one core and various functional groups that enhance its interaction with biological targets.

Chemical Structure and Properties

BMHP has the molecular formula C29H31N3O3C_{29}H_{31}N_{3}O_{3} and a molecular weight of 469.6 g/mol. Its structure is characterized by:

  • A benzimidazole moiety which is known for diverse biological activities.
  • A pyrrolidin-2-one core that enhances its pharmacological potential.
  • Substituents such as a benzyl group and a hydroxypropyl group linked to a 2,6-dimethylphenoxy group .
Property Value
Molecular FormulaC29H31N3O3
Molecular Weight469.6 g/mol
Structural FeaturesBenzimidazole, Pyrrolidinone

Biological Activity Overview

BMHP has been investigated for its potential therapeutic applications, particularly in oncology and neurobiology. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

Research indicates that BMHP exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : BMHP has been shown to inhibit mTORC1 activity, which is crucial for cell growth and proliferation. This inhibition leads to increased autophagy, an important process for cellular homeostasis and survival under stress conditions .

Autophagy Modulation

The compound's ability to modulate autophagy is particularly noteworthy:

  • Autophagic Flux : Studies reveal that BMHP disrupts autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding phases. This results in the accumulation of LC3-II, a marker of autophagy .

Neuroprotective Effects

BMHP also shows promise in neuroprotection:

  • Neuroprotective Mechanisms : It may exert protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of BMHP in different biological contexts:

  • In Vitro Studies on Cancer Cell Lines
    • BMHP was tested on MIA PaCa-2 pancreatic cancer cells, showing submicromolar antiproliferative activity. The compound effectively reduced mTORC1 activity by up to 78%, demonstrating its potential as an anticancer agent .
  • Neuroprotection in Experimental Models
    • In animal models of neurodegeneration, BMHP demonstrated significant neuroprotective effects, potentially through the modulation of autophagy and reduction of oxidative stress markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
Reactant of Route 2
1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

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